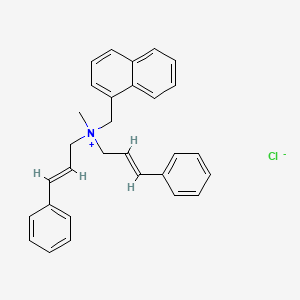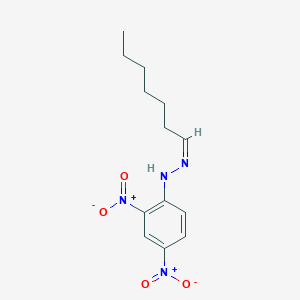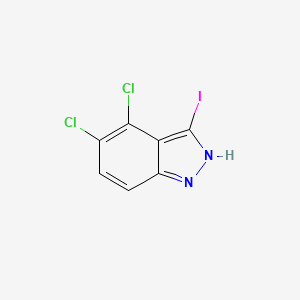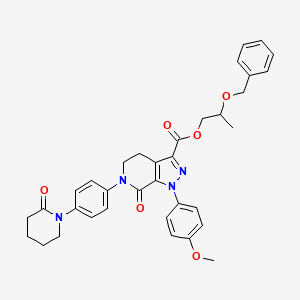
O-Benzyl Apixaban PG Ester-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl Apixaban PG Ester-I is a chemical compound used as an intermediate in the synthesis of Apixaban PG Ester-I. Apixaban is a well-known anticoagulant that inhibits blood coagulation factor Xa, making it useful in the treatment and prevention of thromboembolic disorders.
Vorbereitungsmethoden
The synthesis of O-Benzyl Apixaban PG Ester-I involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . This process is efficient and practical, occurring under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization without the need for column chromatography purification .
Analyse Chemischer Reaktionen
O-Benzyl Apixaban PG Ester-I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of Apixaban .
Wissenschaftliche Forschungsanwendungen
O-Benzyl Apixaban PG Ester-I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Apixaban PG Ester-I, which exhibits inhibitory activity on acetylcholinesterase. This makes it valuable in the development of anticoagulant drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of O-Benzyl Apixaban PG Ester-I is closely related to its role as an intermediate in the synthesis of Apixaban. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . This inhibition prevents the formation of a thrombus, making it effective in the treatment and prevention of thromboembolic disorders .
Vergleich Mit ähnlichen Verbindungen
O-Benzyl Apixaban PG Ester-I is unique due to its specific role in the synthesis of Apixaban PG Ester-I. Similar compounds include other intermediates used in the synthesis of anticoagulants, such as rivaroxaban and edoxaban . this compound stands out due to its specific inhibitory activity on acetylcholinesterase and its efficiency in the synthesis process.
Eigenschaften
Molekularformel |
C35H36N4O6 |
|---|---|
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3 |
InChI-Schlüssel |
YBCLGWMXSQEDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



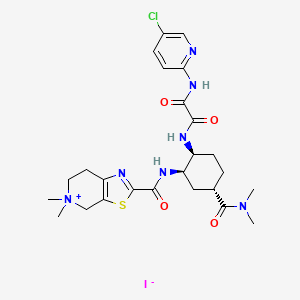
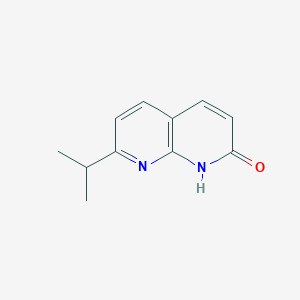

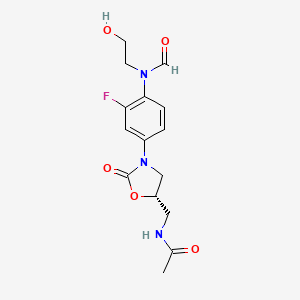
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
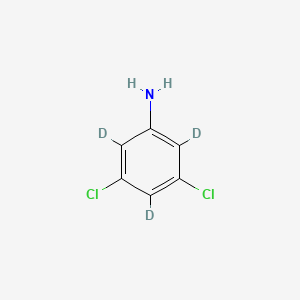

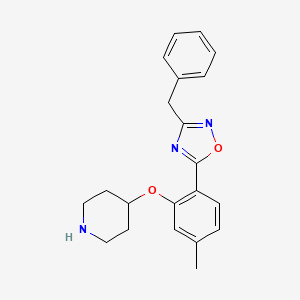
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

